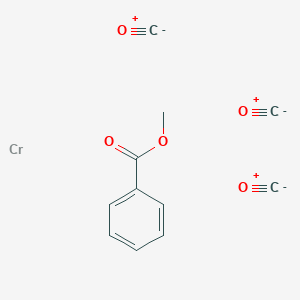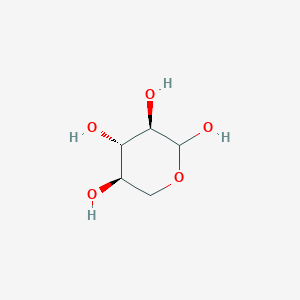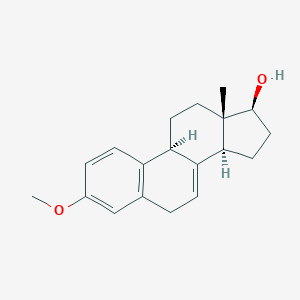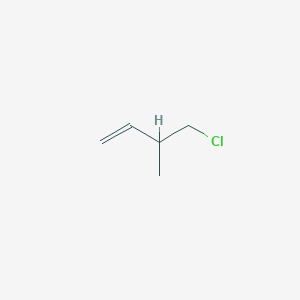
Tungsten phosphide
Übersicht
Beschreibung
Tungsten phosphide (WP) is a compound with the molecular formula PW . It is a solid material that is steel-gray to tin-white in color .
Synthesis Analysis
Tungsten phosphide nanoparticles can be synthesized via a one-step facile synthesis . The synthesis of WP faces challenges such as the need for a more thorough understanding of the growth mechanism, strategies for large-scale synthesis of targeted high-quality MPs, and practical achievement of functional applications .Molecular Structure Analysis
The molecular structure of tungsten phosphide varies and depends upon their chemical composition . The crystallinity of WP can be controlled well, and it has been found that WP with low crystallization property displays large H2 production due to the existence of more amount of active cites .Physical And Chemical Properties Analysis
Tungsten phosphide is a solid with an average mass of 214.814 Da and a monoisotopic mass of 214.924667 Da . It has unique and desirable physicochemical properties that provide promising potential in practical applications .Wissenschaftliche Forschungsanwendungen
Electrocatalysis and Hydrogen Evolution :
- WP nanoparticles have been identified as effective electrocatalysts for hydrogen evolution in acidic aqueous solutions, showing good current densities at low overpotentials (McEnaney et al., 2014).
- Tungsten phosphide nanorod arrays on carbon cloth have demonstrated excellent catalytic activity and durability in acidic, neutral, and alkaline solutions for hydrogen evolution (Pu et al., 2014).
- Tungsten phosphide submicroparticles have been developed as high-efficiency catalysts for electrochemical hydrogen generation, showing low onset overpotential and high durability in different pH conditions (Xing et al., 2015).
Catalysis in Biomass Conversion :
- WP has shown significant activity in converting cellulose to ethylene glycol, with improved yields observed in the presence of nickel (Zhao et al., 2010).
Hydroprocessing Catalysts :
- Tungsten phosphide has been used in hydrodenitrogenation and hydrodesulfurization, exhibiting superior conversions compared to other tungsten compounds (Clark et al., 2001).
- Silica-supported tungsten phosphide catalysts have been compared to molybdenum phosphide for hydroprocessing, showing distinct catalytic activities (Clark et al., 2002).
Hydrogen Oxidation Reaction Catalysts :
- Transition metal phosphides, including tungsten phosphide, have been explored for hydrogen oxidation activities, with combinations of tungsten with cobalt or nickel showing enhanced activity (Izhar & Nagai, 2009).
Crystal Growth and Structural Studies :
- High-pressure synthesis methods have been developed for growing large single crystals of tungsten phosphide, opening opportunities for exploring its intrinsic properties (Xiang et al., 2020).
Other Applications :
- Tungsten phosphide has potential applications in optoelectronics and energy storage, although these areas may involve different forms or composites of tungsten compounds (Cong et al., 2016; Shinde & Jun, 2020).
Safety And Hazards
Zukünftige Richtungen
Tungsten phosphide has shown promise in various fields, particularly in energy storage and conversion . It has been used as a catalyst in lithium-sulfur batteries, which are emerging as the next-generation energy storage system . Future research will likely focus on improving the efficiency and stability of tungsten phosphide in these applications .
Eigenschaften
IUPAC Name |
phosphanylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPQDSKEDUNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313531 | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten phosphide | |
CAS RN |
12037-70-6 | |
| Record name | Tungsten phosphide (WP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten phosphide (WP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



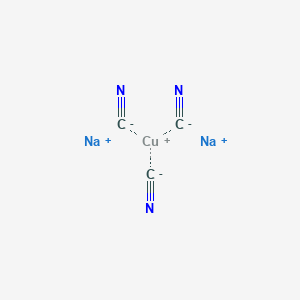
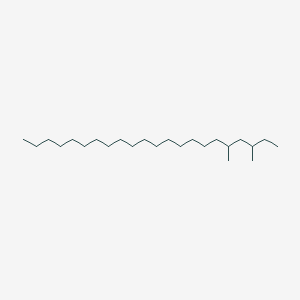
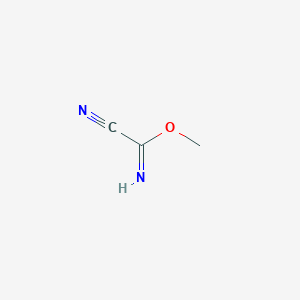
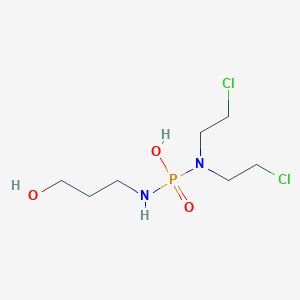

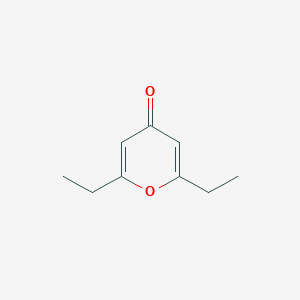
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
